VCH Reactivity in Ziegler-Natta Polymerization: A 7- to 70-Fold Reduction vs. Common Dienes
In Ziegler-Natta terpolymerizations for EPDM rubber synthesis, the reactivity of vinylcyclohexene (VCH) is significantly lower than that of 1,4-hexadiene and norbornene. Specifically, VCH's reactivity is lower by a factor of approximately 7 compared to 1,4-hexadiene, and lower by a factor of approximately 70 compared to norbornene [1]. This low reactivity causes VCH to suppress ethylene incorporation at elevated temperatures and reduces the resulting polymer's molecular weight by about half [2]. Therefore, selecting VCH over these more reactive dienes is a deliberate choice to moderate crosslinking density and tailor polymer chain architecture.
| Evidence Dimension | Relative Reactivity in Ziegler-Natta Polymerization |
|---|---|
| Target Compound Data | Reactivity (r) of 4-Vinylcyclohexene (VCH) |
| Comparator Or Baseline | 1,4-Hexadiene; Norbornene |
| Quantified Difference | VCH reactivity is lower than 1,4-hexadiene by a factor of ~7; lower than norbornene by a factor of ~70. |
| Conditions | EPDM terpolymerization with ethylene and propylene using a rac-ethylenebis(1-η5-indenyl)zirconium dichloride catalyst. |
Why This Matters
This data allows formulators to select VCH specifically when lower crosslinking reactivity and controlled molecular weight reduction are required, which is not an option with the more aggressive 1,4-hexadiene or norbornene.
- [1] Ethylene Propylene Vinylcyclohexene Terpolymers. (n.d.). Scilit. Retrieved from abstract of patent/publication. View Source
- [2] Marques, M., Yu, Z., Rausch, M. D., & Chien, J. C. W. (1995). Olefin terpolymerizations. II. 4-vinylcyclohexene and cyclooctadiene. Journal of Polymer Science Part A: Polymer Chemistry, 33(16), 2787–2793. View Source
